molecular formula C9H8F2O3 B14050459 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL

Cat. No.: B14050459
M. Wt: 202.15 g/mol
InChI Key: CLAMFCKMBBTQPB-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL is an organic compound characterized by the presence of a dioxole ring substituted with difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL typically involves the introduction of difluoro groups into a benzo[d][1,3]dioxole framework. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, as well as purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The difluoro groups and the dioxole ring contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile
  • 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
  • (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol

Uniqueness

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL is unique due to its specific substitution pattern and the presence of both difluoro groups and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C9H8F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5,12H,1H3

InChI Key

CLAMFCKMBBTQPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)O

Origin of Product

United States

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